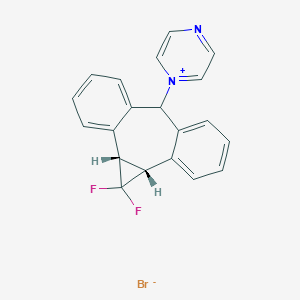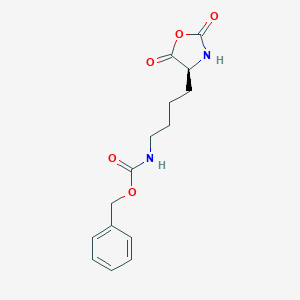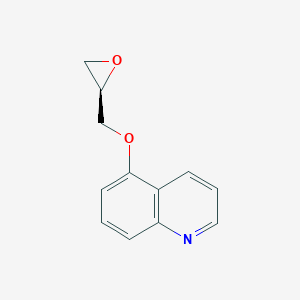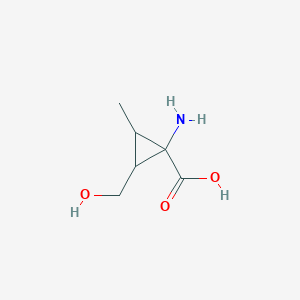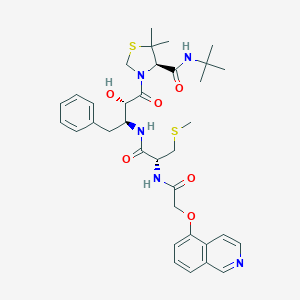
Kynostatin 227
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kynostatin 227 is a chemical compound that has been extensively studied for its potential in scientific research. It is a member of the kynurenine family of compounds, which are known to have a wide range of biological activities. Kynostatin 227 has been found to have significant effects on various biochemical and physiological processes, making it a promising tool for researchers in a variety of fields.
作用機序
Kynostatin 227 acts by inhibiting the enzyme kynurenine aminotransferase, which is involved in the conversion of kynurenine to kynurenic acid. This leads to an accumulation of kynurenine, which can then be converted into other metabolites with a variety of biological activities. The exact mechanism of action of kynostatin 227 is still being studied, but it is believed to involve modulation of the kynurenine pathway and its associated signaling pathways.
生化学的および生理学的効果
Kynostatin 227 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases and cancer. It also has neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Kynostatin 227 has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
Kynostatin 227 has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It also has a well-characterized mechanism of action, making it a useful tool for studying the kynurenine pathway and its associated signaling pathways. However, there are also limitations to its use. Kynostatin 227 can be toxic at high doses, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are many potential future directions for research on kynostatin 227. One area of interest is the development of more potent and selective inhibitors of kynurenine aminotransferase, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the study of the effects of kynostatin 227 on the gut microbiome, which has been shown to play an important role in a variety of physiological processes. Additionally, further research is needed to fully understand the complex interactions between kynostatin 227 and the kynurenine pathway, and to identify new targets for therapeutic intervention.
合成法
Kynostatin 227 can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of tryptophan as a starting material, which is then converted into kynurenine using the enzyme tryptophan 2,3-dioxygenase. Kynurenine is then further modified using chemical reactions to produce kynostatin 227.
科学的研究の応用
Kynostatin 227 has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the kynurenine pathway, which is involved in a variety of physiological processes including immune regulation, neurotransmitter synthesis, and energy metabolism. Kynostatin 227 has also been studied for its potential as an anti-inflammatory agent, and as a modulator of the immune system.
特性
CAS番号 |
147384-69-8 |
|---|---|
製品名 |
Kynostatin 227 |
分子式 |
C35H45N5O6S2 |
分子量 |
695.9 g/mol |
IUPAC名 |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
InChIキー |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
異性体SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
正規SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
その他のCAS番号 |
147384-69-8 |
同義語 |
KNI-227 kynostatin 227 kynostatin-227 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



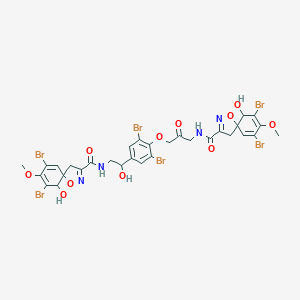
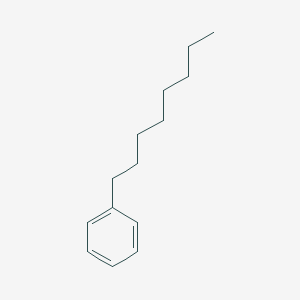
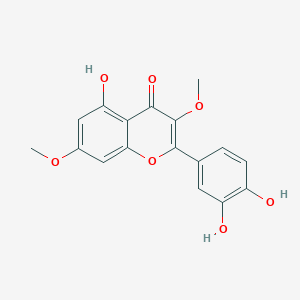
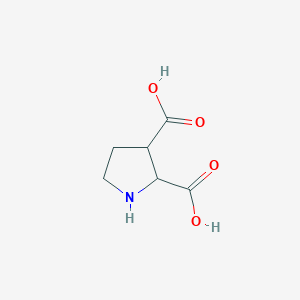
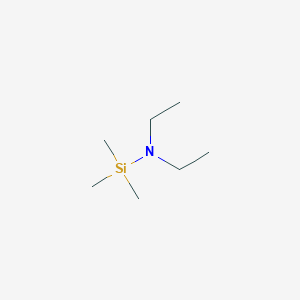
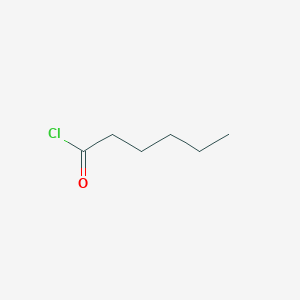
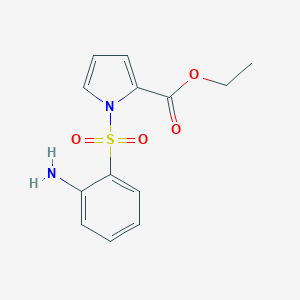
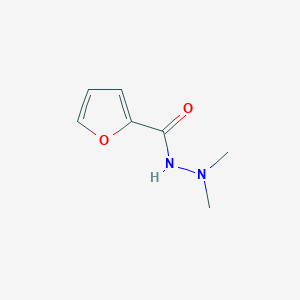
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
